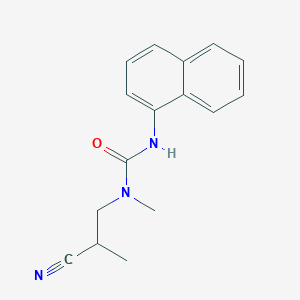
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been extensively studied for its potential applications in cancer treatment. In preclinical studies, N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Mécanisme D'action
The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been shown to activate the production of cytokines and chemokines, which are involved in the immune response to cancer cells. N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has also been shown to induce the production of reactive oxygen species, which can lead to tumor cell death.
Biochemical and Physiological Effects
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been shown to induce the production of cytokines and chemokines, which are involved in the immune response to cancer cells. N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has also been shown to induce the production of reactive oxygen species, which can lead to tumor cell death. N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been shown to have a short half-life in the body, which limits its effectiveness as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has been extensively studied for its potential applications in cancer treatment. However, N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has a short half-life in the body, which limits its effectiveness as a cancer treatment.
Orientations Futures
There are a number of future directions for research on N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide. One area of research is the development of analogues of N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide that have a longer half-life in the body and are more effective as cancer treatments. Another area of research is the development of combination therapies that include N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide and other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to fully understand the mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide and its potential applications in cancer treatment.
Méthodes De Synthèse
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride, which is then reacted with 2-mercaptoethanol to produce the intermediate 2-(2-hydroxyethylthio)benzoic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 2-mercaptoethanol and ammonia to produce N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-3-2-4-10(7-9)12(17)14-5-6-15-11(16)8-19-13(15)18/h2-4,7H,5-6,8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKJOLQQLIVVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)